molecular formula C30H56OSi B094756 3beta-(Trimethylsiloxy)-5alpha-cholestane CAS No. 18880-51-8

3beta-(Trimethylsiloxy)-5alpha-cholestane

Cat. No. B094756
CAS RN: 18880-51-8
M. Wt: 460.8 g/mol
InChI Key: HRLPEXVPNOBUDF-QYHGRWQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-(Trimethylsiloxy)-5alpha-cholestane, also known as TMS-cholestanol, is a steroid molecule that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of cholestane, which is a type of steroid that is important for various physiological functions in the human body. TMS-cholestanol has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism Of Action

The exact mechanism of action of 3beta-(Trimethylsiloxy)-5alpha-cholestanenol is not fully understood, but it is believed to interact with cholesterol and other lipids in the cell membrane. This interaction can lead to changes in membrane fluidity and permeability, which can affect various cellular processes.

Biochemical And Physiological Effects

3beta-(Trimethylsiloxy)-5alpha-cholestanenol has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cholesterol transport and the modulation of lipid metabolism. This molecule has also been shown to have anti-inflammatory properties and may be useful for treating certain diseases that involve inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3beta-(Trimethylsiloxy)-5alpha-cholestanenol in lab experiments is its ability to alter membrane properties without affecting other cellular processes. This makes it a valuable tool for studying the effects of cholesterol on cell membranes in isolation. However, one limitation of using 3beta-(Trimethylsiloxy)-5alpha-cholestanenol is that it may not accurately reflect the effects of cholesterol in vivo, as the molecule is not metabolized in the same way as endogenous cholesterol.

Future Directions

There are many potential future directions for research on 3beta-(Trimethylsiloxy)-5alpha-cholestanenol. One area of interest is the development of new drugs that target cholesterol transport and metabolism, using 3beta-(Trimethylsiloxy)-5alpha-cholestanenol as a model system. Another direction for future research is the use of 3beta-(Trimethylsiloxy)-5alpha-cholestanenol in studies on the role of cholesterol in membrane signaling and intracellular communication. Overall, 3beta-(Trimethylsiloxy)-5alpha-cholestanenol is a valuable tool for scientific research, and its potential applications are still being explored.

Synthesis Methods

3beta-(Trimethylsiloxy)-5alpha-cholestanenol can be synthesized through a multi-step process that involves the reaction of cholestane with trimethylsilyl chloride and other reagents. The resulting product is purified through various chromatography techniques to obtain a high purity compound. This synthesis method has been refined over the years, and is now a well-established protocol for producing 3beta-(Trimethylsiloxy)-5alpha-cholestanenol in large quantities.

Scientific Research Applications

3beta-(Trimethylsiloxy)-5alpha-cholestanenol has been used in a variety of scientific research applications, including studies on lipid metabolism, cholesterol transport, and membrane structure. This molecule is particularly useful for studying the effects of cholesterol on cell membranes, as it can be easily incorporated into lipid bilayers and can alter the physical properties of the membrane.

properties

CAS RN

18880-51-8

Product Name

3beta-(Trimethylsiloxy)-5alpha-cholestane

Molecular Formula

C30H56OSi

Molecular Weight

460.8 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane

InChI

InChI=1S/C30H56OSi/c1-21(2)10-9-11-22(3)26-14-15-27-25-13-12-23-20-24(31-32(6,7)8)16-18-29(23,4)28(25)17-19-30(26,27)5/h21-28H,9-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28+,29+,30-/m1/s1

InChI Key

HRLPEXVPNOBUDF-QYHGRWQDSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C

synonyms

3β-(Trimethylsiloxy)-5α-cholestane

Origin of Product

United States

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